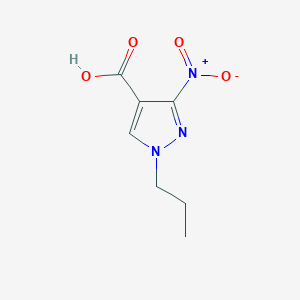

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It has a molecular weight of 157.09 . This compound is used as a building block for the synthesis of biologically active compounds .

Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates .Molecular Structure Analysis

The InChI code for 3-nitro-1H-pyrazole-4-carboxylic acid is 1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H, (H,5,6)(H,8,9) .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-pyrazole-4-carboxylic acid include a molecular weight of 157.09 . More specific properties like melting point, boiling point, and density are not provided in the search results.Mécanisme D'action

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is its potential use in the treatment of inflammatory diseases and cancer. However, one limitation is the low yield of this compound using current synthesis methods.

Orientations Futures

For 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid research include developing more efficient synthesis methods to increase the yield of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound could also be studied for its potential use as a pesticide or herbicide.

Méthodes De Synthèse

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with chloroacetyl chloride. Another method involves the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with ethyl chloroformate. The yield of this compound using these methods ranges from 20-50%.

Applications De Recherche Scientifique

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.

In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds, making it a potential alternative to traditional herbicides.

Propriétés

IUPAC Name |

3-nitro-1-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFIYUVXUWAOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)

methanone](/img/structure/B2615514.png)

![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)